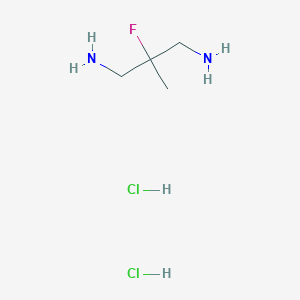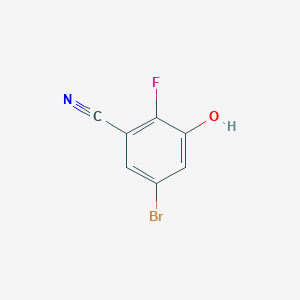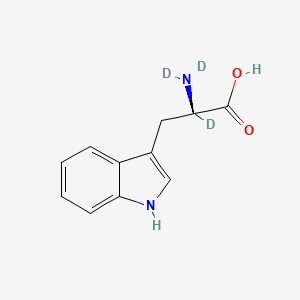
2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride is a chemical compound with diverse scientific applications. It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The molecular formula is C4H13Cl2FN2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, and molecular weight, can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride serves as a versatile intermediate in the synthesis of various chemical compounds. For example, it participates in reactions leading to the creation of complex heterocycles, such as the synthesis of 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine through the reaction with glyoxal, demonstrating its utility in constructing cyclic compounds with potential biological activities (Kassiou & Read, 1994). Moreover, its fluorinated derivatives have been investigated for their structural, spectroscopic, and biological properties, highlighting its importance in the development of new materials and pharmaceutical compounds (Elmas et al., 2020).
Material Science and Catalysis
In material science, derivatives of 2-Fluoro-2-methylpropane-1,3-diamine have been used in the synthesis of advanced materials, such as fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-performance applications (Xie et al., 2001). Additionally, this compound facilitates the synthesis of complexes with potential applications in catalysis and as peroxidase mimics, indicating its utility in biotechnological applications and the development of synthetic enzymes (Bermejo et al., 2017).
Biological Activities and Medicinal Chemistry
The structural derivatives of this compound have been explored for their antimicrobial and cytotoxic activities. Research has identified compounds with significant growth inhibitory effects on various bacteria, highlighting the potential of these derivatives in the development of new antimicrobial agents (ÖztÜrk et al., 2019). Additionally, studies on fluorine-18 labeled derivatives for PET imaging of dopamine transporters underscore the relevance of fluorinated compounds in diagnostic imaging and the development of radiotracers for neurological disorders (Goodman et al., 1997).
Environmental and Safety Considerations
The biocatalytic synthesis of fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrates an environmentally friendly approach to incorporating fluorine into organic molecules, reducing the environmental and safety impacts associated with traditional chemical methods. This innovative approach expands the molecular space for discovery by combining synthetic and natural compounds (Liu et al., 2022).
Eigenschaften
IUPAC Name |
2-fluoro-2-methylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11FN2.2ClH/c1-4(5,2-6)3-7;;/h2-3,6-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYOYQAFBHLLSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)





![Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate](/img/structure/B1484532.png)
![Ethyl 6-[(E)-3-ethoxy-3-oxo-1-propenyl]-2H-chromene-3-carboxylate](/img/structure/B1484538.png)

![tert-Butyl 4-{[(3-{[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}propanoyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B1484542.png)


![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide](/img/structure/B1484545.png)

